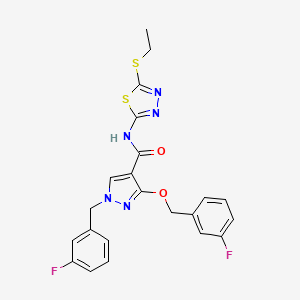![molecular formula C19H20N2OS B2730551 1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone CAS No. 851805-23-7](/img/structure/B2730551.png)
1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Compound A involves the reaction of specific precursors. For instance, the cycloaddition of the von Leusen’s reagent (p-tolylsulfonyl)methyl isocyanide (TosMIC) to α-aroylketene dithioacetals (AKDTAs) results in the formation of 4-aroyl-3-methylsulfanyl-2-tosylpyrroles, which include Compound A . The AKDTAs act as a 3-(methylsulfanyl)-1-aryl-2-propyn-1-one equivalent in this transformation.
Molecular Structure Analysis
Single crystal X-ray diffraction studies reveal the molecular structure of Compound A. It exhibits a pyridopyrimidine scaffold, stabilized primarily by O-H and C-H hydrogen bonds . The arrangement of atoms within the molecule plays a crucial role in its properties and potential applications.
Chemical Reactions Analysis
Compound A’s reactivity properties stem from its functional groups. It can participate in various reactions, including nucleophilic additions and annulation reactions. The presence of alkylsulfanyl groups as good leaving groups allows for subsequent regeneration of the conjugated system after nucleophilic attack .
科学的研究の応用
Anti-Helicobacter pylori Agents
Novel structures derived from related scaffolds, particularly those incorporating benzimidazole and sulfanyl groups, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype carbamate, closely related to the specified compound, exhibited low minimal inhibition concentration (MIC) values against a panel of clinically relevant H. pylori strains, including resistant strains, highlighting its potential as a novel anti-H. pylori agent. This suggests that the compound could be explored for its antimicrobial properties against H. pylori and possibly other bacteria (Carcanague et al., 2002).
Reactivity with Ruthenium Carbonyl
Research involving N-heterocyclic carbenes (NHCs) tethered to phosphines and thioethers, similar in structure to the compound of interest, has demonstrated unique reactivity patterns with ruthenium carbonyl. These compounds form edge-bridged disubstituted products and undergo C-H bond activation, leading to novel ligand frameworks. This area of study opens the door to exploring the compound for its potential in catalysis and the formation of metal-organic frameworks (Cabeza et al., 2012).
Biological Activity of Heteroatomic Compounds
The synthesis of new sulfur- and nitrogen-containing derivatives based on thiourea and acetophenone, closely related to the target compound, has revealed compounds with significant antioxidant effects and potential for drug development. These compounds exhibit stabilizing effects on biological membranes and increase mitochondrial membrane potential, suggesting the compound could be valuable in researching new therapeutic agents (Farzaliyev et al., 2020).
Polymer Science Applications
Related compounds have been utilized in the synthesis of novel aromatic polyimides, indicating potential applications in materials science, particularly in the development of polymers with specific thermal and mechanical properties. This suggests that the compound might be explored for its utility in synthesizing new materials with desirable characteristics such as solubility, thermal stability, and specific heat capacity (Butt et al., 2005).
特性
IUPAC Name |
1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-7-9-17(10-8-15)14-23-19-20-11-12-21(19)18(22)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIERRHHNFAKJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2730468.png)
![9-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2730471.png)
![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)
![1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide](/img/structure/B2730474.png)
![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)
![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)
![2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2730481.png)


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)


